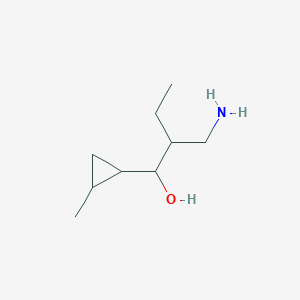
2-(Aminomethyl)-1-(2-methylcyclopropyl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-1-(2-methylcyclopropyl)butan-1-ol is an organic compound with a unique structure that includes an aminomethyl group, a cyclopropyl ring, and a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-(2-methylcyclopropyl)butan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a cyclopropyl derivative followed by the introduction of the aminomethyl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-1-(2-methylcyclopropyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like halides or amines can be used in the presence of suitable catalysts.
Major Products
The major products formed from these reactions include various ketones, aldehydes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-1-(2-methylcyclopropyl)butan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(Aminomethyl)-1-(2-methylcyclopropyl)butan-1-ol exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing various biochemical pathways. The cyclopropyl ring may also contribute to the compound’s stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
2-Butanol: A secondary alcohol with similar reactivity but lacks the aminomethyl and cyclopropyl groups.
2-Methylcyclopropylmethanol: Contains the cyclopropyl ring but lacks the aminomethyl group.
Aminomethylcyclopropane: Contains the aminomethyl group but lacks the butanol backbone.
Uniqueness
2-(Aminomethyl)-1-(2-methylcyclopropyl)butan-1-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H19NO |
|---|---|
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
2-(aminomethyl)-1-(2-methylcyclopropyl)butan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-3-7(5-10)9(11)8-4-6(8)2/h6-9,11H,3-5,10H2,1-2H3 |
Clave InChI |
BHEUWJQISRHMNH-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN)C(C1CC1C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B13180091.png)
![N-[(Azepan-3-yl)methyl]propanamide](/img/structure/B13180099.png)
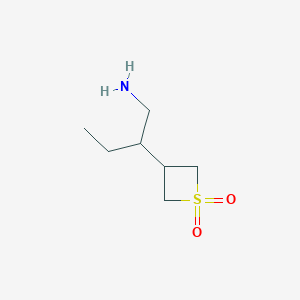
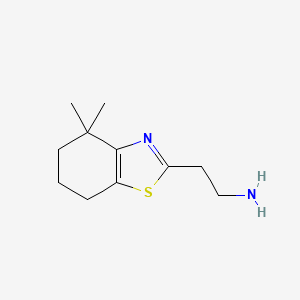
![2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetic acid](/img/structure/B13180124.png)
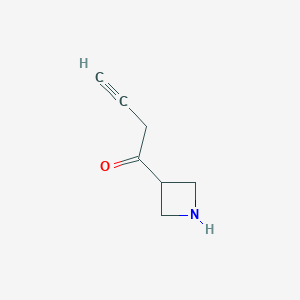
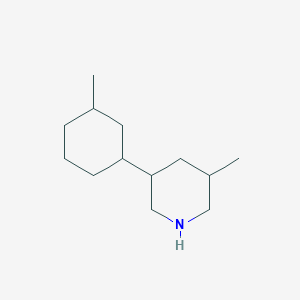
![5-Oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclobutane]-8-one](/img/structure/B13180135.png)
![N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine](/img/structure/B13180136.png)
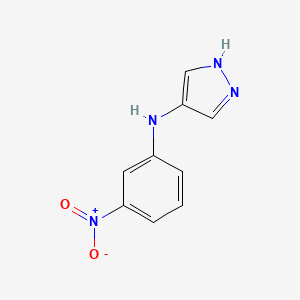

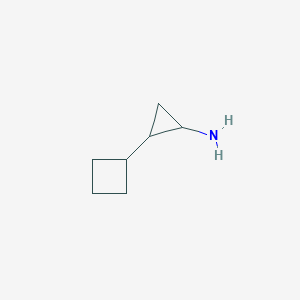
![2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-amine hydrochloride](/img/structure/B13180154.png)
